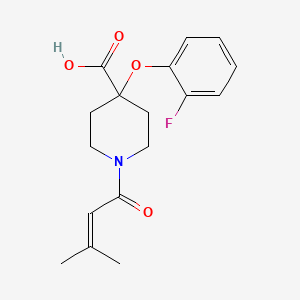amine hydrochloride](/img/structure/B5294379.png)
[(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride, also known as PFMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PFMPA is a selective antagonist of the histamine H3 receptor, which is involved in regulating the release of various neurotransmitters in the brain.
作用機序
[(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride acts as a selective antagonist of the histamine H3 receptor, which is primarily expressed in the central nervous system. The histamine H3 receptor is involved in regulating the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. By blocking the histamine H3 receptor, [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride increases the release of these neurotransmitters, which can lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
[(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride has been shown to increase the release of various neurotransmitters in the brain, including dopamine, norepinephrine, and acetylcholine. It has also been shown to reduce food intake and body weight in animal models of obesity. Additionally, [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
実験室実験の利点と制限
One advantage of using [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride in lab experiments is its high selectivity for the histamine H3 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one limitation of using [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride. One area of interest is its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride may have potential as a treatment for obesity and other metabolic disorders. Further research is also needed to better understand the specific mechanisms of action of [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride and its effects on various neurotransmitter systems.
合成法
The synthesis of [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride involves the reaction of 5-phenyl-2-furanmethanol with 4-pyridinemethanamine hydrochloride in the presence of a base. The resulting product is then purified by recrystallization to obtain [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride in its hydrochloride salt form.
科学的研究の応用
[(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. [(5-phenyl-2-furyl)methyl](4-pyridinylmethyl)amine hydrochloride has also been investigated for its potential as a treatment for obesity, as it has been shown to reduce food intake and body weight in animal models.
特性
IUPAC Name |
N-[(5-phenylfuran-2-yl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O.ClH/c1-2-4-15(5-3-1)17-7-6-16(20-17)13-19-12-14-8-10-18-11-9-14;/h1-11,19H,12-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPXJTOJINAXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=NC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-phenylfuran-2-yl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,5-trimethyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294299.png)
![1-(2-methyl-4-pyridinyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5294300.png)
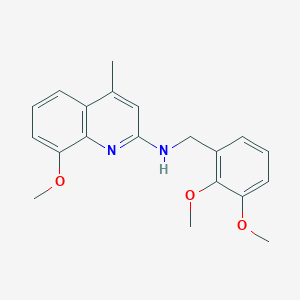
![N-[3-(methylthio)phenyl]-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5294311.png)
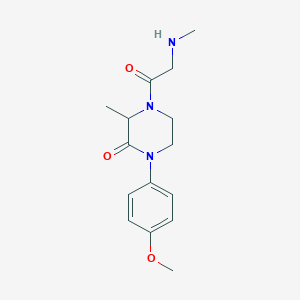
![N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5294337.png)
![1-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5294345.png)
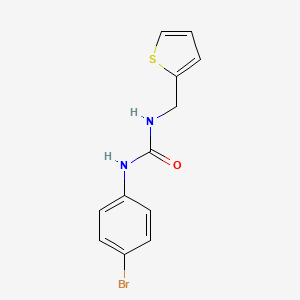
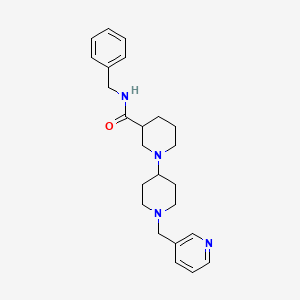
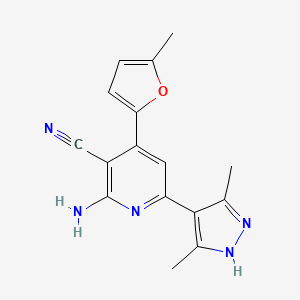
![4-{1-[1-(3-methoxyphenyl)-4-piperidinyl]-3-azetidinyl}pyridine](/img/structure/B5294383.png)
![3-benzyl-5-[5-nitro-2-(2-pyridinylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5294387.png)
![4-[4-(dimethylamino)-3-nitrobenzylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5294394.png)
